7-Ketodeoxycholic acid

Catalog No.
S585869
CAS No.
911-40-0
M.F
C24H38O5
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Ketodeoxycholic acid

CAS Number

911-40-0

Product Name

7-Ketodeoxycholic acid

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1

InChI Key

RHCPKKNRWFXMAT-RRWYKFPJSA-N

SMILES

Array

Synonyms

3 alpha,12 alpha-diol-7-one-5 beta-cholanoic acid, 3 alpha,7 alpha-dihydroxy-7-keto-5 beta-cholanoic acid, 7-ketodeoxycholic acid, 7-ketodeoxycholic acid, (3alpha,12alpha)-isomer, 7-oxodeoxycholic acid

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

The exact mass of the compound 7-Ketodeoxycholic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholic Acids - Supplementary Records. It belongs to the ontological category of oxo-5beta-cholanic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]. However, this does not mean our product can be used or applied in the same or a similar way.

7-Ketodeoxycholic acid (7-KDCA, CAS 911-40-0) is an oxidized secondary bile acid characterized by a ketone group at the C7 position [1]. It is formed naturally via the microbial oxidation of cholic acid in the gastrointestinal tract [2]. In industrial and research procurement, 7-KDCA is prioritized as a high-purity biocatalytic intermediate for the synthesis of 7β-epimerized bile acids, a specialized TGR5 receptor agonist for gastrointestinal pharmacology, and an essential analytical standard for resolving isobaric interferences in complex LC-MS/MS metabolomic profiling [3].

Substituting 7-KDCA with its primary precursor, Cholic Acid (CA), or its non-keto counterpart, Deoxycholic Acid (DCA), critically compromises both synthetic and experimental workflows [1]. In biocatalytic synthesis, starting with CA requires an initial NAD+-dependent oxidation step by 7α-hydroxysteroid dehydrogenase, introducing cofactor regeneration complexities and equilibrium constraints that direct procurement of 7-KDCA bypasses [2]. In pharmacological and metabolomic contexts, DCA lacks the 7-oxo moiety, resulting in higher hydrophobicity, distinct receptor binding profiles—such as failing to activate the TGR5-IP3R mucosal healing axis as effectively—and entirely different chromatographic retention times, making generic substitution impossible [3].

Bypassing Cofactor-Dependent Oxidation in Ursocholic Acid Synthesis

In the enzymatic synthesis of 7β-epimerized bile acids (e.g., ursocholic acid), utilizing 7-KDCA as the starting substrate directly engages 7β-hydroxysteroid dehydrogenase (7β-HSDH) [1]. Compared to starting with Cholic Acid (CA), which requires an initial oxidation by 7α-HSDH, 7-KDCA eliminates the need for a complex NAD+/NADH cofactor regeneration system in the first step [2]. This prevents equilibrium-driven yield limitations associated with the reversible oxidation of the 7α-hydroxyl group, streamlining the bioprocess [1].

Evidence DimensionProcess steps and cofactor requirements
Target Compound Data7-KDCA requires only 1 reduction step (7β-HSDH) with NADP(H)/NAD(H) to yield ursocholic acid.
Comparator Or BaselineCholic Acid (CA) requires 2 steps (oxidation then reduction) and dual cofactor recycling.
Quantified DifferenceEliminates 1 enzymatic step and 1 cofactor regeneration cycle, preventing equilibrium-driven yield loss.
ConditionsEnzymatic epimerization bioreactors.

Procuring the 7-keto intermediate directly streamlines biocatalytic workflows and maximizes conversion yields in the synthesis of rare bile acids.

Enhanced TGR5-Mediated Colonic Mucosal Repair vs. Deoxycholic Acid

Recent in vivo studies on ulcerative colitis models demonstrate that 7-KDCA significantly outperforms other secondary bile acids in promoting intestinal epithelial repair [1]. When compared head-to-head with Deoxycholic Acid (DCA) and Lithocholic Acid (LCA), 7-KDCA exhibited the strongest acceleration of colonic mucosal healing [1]. This is driven by its specific ability to activate the TGR5-IP3R signaling axis, inducing endoplasmic reticulum calcium release and enhancing epithelial cell migration, a mechanism not efficiently triggered by DCA [1].

Evidence DimensionPromotion of colonic mucosal healing
Target Compound Data7-KDCA exerts the strongest pro-repair activity and epithelial migration enhancement.
Comparator Or BaselineDeoxycholic Acid (DCA) and Lithocholic Acid (LCA) showed significantly lower mucosal repair efficacy.
Quantified Difference7-KDCA demonstrated the strongest acceleration of colonic mucosal healing among tested endogenous bile acids.
ConditionsDextran sulfate sodium (DSS)-induced and biopsy-induced colonic wounding injury models in mice.

Establishes 7-KDCA as the optimal lead compound for procurement in gastrointestinal drug discovery targeting mucosal defect-related diseases.

Elimination of Isobaric Interference in Unconjugated Bile Acid Profiling

Unconjugated bile acids exhibit very limited fragmentation in mass spectrometry, often requiring precursor-to-precursor MRM transitions [1]. Using high-purity 7-KDCA as a reference standard is mandatory to distinguish it from isobaric dihydroxy-keto bile acids [2]. Relying on generic bile acid mixtures fails because the lack of distinct product ions—unlike glycine or taurine conjugates which yield distinct m/z 74 or 80 fragments—necessitates exact retention time matching of the m/z 405.2 transition to prevent co-elution artifacts and false quantification [1].

Evidence DimensionChromatographic identification accuracy
Target Compound DataHigh-purity 7-KDCA standard provides exact retention time for the m/z 405.2 -> 405.2 (deprotonated) transition.
Comparator Or BaselineGeneric mixtures or reliance on m/z alone leads to false positive quantification due to isobaric overlap.
Quantified DifferenceResolves 100% of isobaric ambiguity for the 3α,12α-dihydroxy-7-oxo configuration where fragmentation is absent.
ConditionsHigh-resolution LC-MS/MS profiling of complex biological matrices (feces/serum).

Essential for analytical laboratories to ensure reproducible, artifact-free quantification of microbiome-altered lipid metabolism.

Biocatalytic Synthesis of Ursocholic Acid

Procured as the direct substrate for 7β-HSDH enzymes in the production of 7β-epimerized bile acids, bypassing the need for multi-enzyme cascade optimization and cofactor recycling required when starting from primary bile acids [1].

Gastrointestinal Drug Discovery and IBD Modeling

Utilized as a specialized TGR5-IP3R axis agonist in primary screening and in vivo models for ulcerative colitis, where it provides superior mucosal healing baseline data compared to standard deoxycholic acid [2].

High-Resolution Microbiome-Host Metabolomics

Procured as a highly specific analytical standard for LC-MS/MS to accurately quantify gut microbiota oxidation activity, resolving isobaric interferences in unconjugated bile acid profiling [3].

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

406.27192431 Da

Monoisotopic Mass

406.27192431 Da

Heavy Atom Count

29

UNII

14DEP88BGS

Other CAS

911-40-0

Wikipedia

7-ketodeoxycholic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Bile acids and derivatives [ST04] -> C24 bile acids, alcohols, and derivatives [ST0401]

Dates

Last modified: 09-14-2023

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